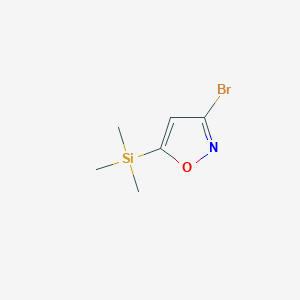
4-fluoronaphthalene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoronaphthalene-2-sulfonyl chloride is a versatile chemical compound used in various scientific research applications. It is known for its unique structure and properties, which make it valuable in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-fluoronaphthalene-2-sulfonyl chloride typically involves the reaction of 4-fluoronaphthalene with sulfonyl chloride under specific conditions. One common method includes the use of 2-naphthol and para-toluene sulfochloride (or para-toluenesulfonic acid) to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-fluoronaphthalene-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in aromatic nucleophilic substitution (SNAr) reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Common Reagents and Conditions
Common reagents used in these reactions include methylthiolate ion for nucleophilic substitution and various oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with methylthiolate ion can yield methylthio-substituted naphthalene derivatives .
Scientific Research Applications
4-fluoronaphthalene-2-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex organic molecules.
Biology: The compound is used in the study of biological processes and the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoronaphthalene-2-sulfonyl chloride involves its ability to undergo nucleophilic substitution reactions. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is essential for its use in organic synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-fluoronaphthalene-2-sulfonyl chloride include:
Uniqueness
What sets this compound apart from these similar compounds is its sulfonyl chloride group, which imparts unique reactivity and properties. This makes it particularly valuable in applications requiring specific chemical transformations and high reactivity .
Properties
CAS No. |
1793081-00-1 |
|---|---|
Molecular Formula |
C10H6ClFO2S |
Molecular Weight |
244.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



